6-nitroquinolin-2(3H)-one
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Overview
Description
6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods: Industrial production of 6-Nitroquinolin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods.
Types of Reactions:
Oxidation: 6-Nitroquinolin-2(1H)-one can undergo oxidation reactions, often leading to the formation of quinolin-2,6-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinolin-2,6-dione derivatives.
Reduction: 6-Aminoquinolin-2(1H)-one.
Substitution: Halogenated quinolin-2(1H)-one derivatives.
Scientific Research Applications
6-Nitroquinolin-2(1H)-one has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-2(1H)-one varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its activity.
Comparison with Similar Compounds
- 6-Nitroquinolin-2-amine
- 4-Methyl-6-nitroquinolin-2-ol
- Quinolin-2(1H)-one
Comparison: 6-Nitroquinolin-2(1H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. Compared to 6-Nitroquinolin-2-amine, it has a different substitution pattern that affects its electronic properties and reactivity. 4-Methyl-6-nitroquinolin-2-ol, on the other hand, has an additional methyl group that influences its solubility and interaction with other molecules. Quinolin-2(1H)-one lacks the nitro group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-3,5H,4H2 |
InChI Key |
SVAJGQURIQFPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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